molecular formula C13H5ClF6O2 B12901945 2-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)furan-3-carbonyl chloride CAS No. 240122-23-0

2-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)furan-3-carbonyl chloride

Cat. No.: B12901945
CAS No.: 240122-23-0
M. Wt: 342.62 g/mol
InChI Key: VZAGVQNVWRICEO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)furan-3-carbonyl chloride is a fluorinated aromatic compound featuring a furan ring substituted with two trifluoromethyl (-CF₃) groups and a reactive carbonyl chloride (-COCl) moiety. Its molecular structure (C₁₃H₅ClF₆O₂) combines electron-withdrawing -CF₃ groups with the oxygen-containing furan heterocycle, conferring unique electronic and steric properties. The carbonyl chloride group renders it highly reactive toward nucleophiles, making it a valuable intermediate in organic synthesis, particularly for amide or ester formation .

Key structural attributes include:

  • Furan Core: A five-membered oxygen-containing heterocycle, which influences π-electron delocalization and reactivity.
  • Trifluoromethyl Substituents: Positioned at the 2- and 4-positions (on the furan and phenyl ring, respectively), these groups enhance lipophilicity and metabolic stability while modulating electronic effects.
  • Carbonyl Chloride: A highly reactive functional group prone to hydrolysis or nucleophilic substitution.

Properties

CAS No.

240122-23-0

Molecular Formula

C13H5ClF6O2

Molecular Weight

342.62 g/mol

IUPAC Name

2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]furan-3-carbonyl chloride

InChI

InChI=1S/C13H5ClF6O2/c14-11(21)8-5-9(22-10(8)13(18,19)20)6-1-3-7(4-2-6)12(15,16)17/h1-5H

InChI Key

VZAGVQNVWRICEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)Cl)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound 2-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)furan-3-carbonyl chloride is a member of the furan family, notable for its trifluoromethyl substituents which enhance its biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features two trifluoromethyl groups attached to a furan ring, which significantly influences its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, including the formation of the furan derivative followed by chlorination to yield the carbonyl chloride form.

Synthetic Route

  • Preparation of Furan Derivative : The initial step often includes synthesizing the furan from appropriate precursors.
  • Chlorination : The introduction of the carbonyl chloride group is achieved using reagents such as thionyl chloride.
  • Trifluoromethylation : The trifluoromethyl groups are incorporated through nucleophilic substitution reactions with suitable trifluoromethylating agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with trifluoromethyl groups. For instance, a related study demonstrated that naphthoquinone derivatives containing trifluoromethyl groups exhibited significant inhibitory activity against Trypanosoma brucei, the causative agent of sleeping sickness . The study indicated that the position of trifluoromethyl substituents on the phenyl ring influenced biological efficacy, suggesting a similar pattern may be expected for our compound.

CompoundActivity Against T. bruceiIC50 (mg/mL)
Compound AModerate19.54
Compound BHigh10.18

Cytotoxicity

Cytotoxic effects have been noted in compounds with similar structures. For example, studies reported dose-dependent cytotoxicity in HepG2 cells, with IC50 values indicating effective concentrations for inducing cell death . Understanding these effects is crucial for assessing potential therapeutic applications.

The mechanism by which This compound exerts its biological effects likely involves interaction with various molecular targets. The presence of electron-withdrawing trifluoromethyl groups enhances binding affinity to proteins and enzymes, potentially leading to:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation.
  • Reactive Intermediate Formation : The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.

Case Studies and Research Findings

Research has focused on assessing the biological activity of various trifluoromethylated compounds. A notable study evaluated a series of naphthoquinone derivatives, revealing that structural modifications significantly impacted their biological profiles . These findings suggest that our compound may similarly exhibit varied activities depending on its specific structural features.

Comparison with Similar Compounds

Thiophene Fentanyl Hydrochloride ()

Molecular Formula : C₂₄H₂₆N₂OS·HCl
Key Features :

  • Thiophene Ring : A sulfur-containing heterocycle (vs. oxygen in furan), which is more electron-rich, altering aromatic substitution reactivity .
  • Amide Backbone : Unlike the acyl chloride in the target compound, Thiophene fentanyl contains an amide group, reducing reactivity but enhancing stability for pharmaceutical applications.
  • Toxicology: Limited toxicological data exist for Thiophene fentanyl, highlighting a common gap in safety profiles for novel fluorinated compounds .

Comparison :

Property Target Compound Thiophene Fentanyl Hydrochloride
Core Heterocycle Furan (O) Thiophene (S)
Reactive Group Carbonyl chloride (-COCl) Amide (-CONH-)
Electronic Effects Strong electron-withdrawing (-CF₃) Moderate electron-withdrawing (-CF₃, S)
Applications Synthetic intermediate Potential opioid (pharmaceutical)

Patent Compounds with Trifluoromethyl-Spiro Systems ()

Example Structure: 4-[2,3-difluoro-4-[[...trifluoromethyl...]phenoxy]butanoic acid Key Features:

  • Complex Heterocycles : Incorporate pyrimidine and diazaspiro rings, contrasting with the simpler furan system in the target compound.
  • Multiple -CF₃ Groups : Like the target compound, these enhance lipophilicity but introduce steric hindrance.
  • Carbamoyl and Carboxylic Acid Groups : Functionalized for specific biological interactions, unlike the acyl chloride’s synthetic utility .

Comparison :

Property Target Compound Patent Spiro Compounds
Structural Complexity Simple furan core Multi-ring systems (pyrimidine, spiro)
Functional Groups Carbonyl chloride Carbamoyl, carboxylic acid
Potential Use Chemical synthesis Drug discovery (high-resolution targets)

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

Molecular Formula : C₁₂H₈ClF₃N₂OS
Key Features :

  • Pyrazole Core : A nitrogen-containing heterocycle with distinct electronic properties compared to furan.
  • Sulfanyl (-S-) and Aldehyde (-CHO) Groups : Less reactive than carbonyl chloride but versatile in forming thioethers or Schiff bases.
  • Chloro and -CF₃ Substituents : Similar halogenated motifs but in different positions .

Comparison :

Property Target Compound Pyrazole Derivative
Heterocycle Furan (O) Pyrazole (N)
Reactivity High (acyl chloride) Moderate (aldehyde, sulfanyl)
Synthetic Utility Nucleophilic substitution Condensation reactions (e.g., Schiff bases)

Notes

  • Synthetic Challenges : The reactivity of the acyl chloride necessitates anhydrous handling, unlike the more stable sulfanyl or carbamoyl groups in analogs .

Preparation Methods

Synthesis of the 2-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)furan Intermediate

  • The 5-(4-(trifluoromethyl)phenyl) substitution is commonly introduced via cross-coupling reactions , such as Suzuki or Stille coupling, between a halogenated furan derivative and a 4-(trifluoromethyl)phenyl boronic acid or stannane.
  • The trifluoromethyl group at the 2-position can be introduced by using trifluoromethylated starting materials or via electrophilic trifluoromethylation reagents.
  • Catalysts such as palladium complexes are employed to facilitate the coupling under mild conditions, preserving the sensitive trifluoromethyl groups.

Conversion to the Carbonyl Chloride

  • The key step is the transformation of the 3-carboxylic acid or ester derivative of the furan compound into the corresponding carbonyl chloride .
  • This is typically achieved by reaction with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
  • The reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF), often with catalytic amounts of DMF to activate the chlorinating agent.
  • The reaction is carried out at low temperature initially (0 °C to room temperature) to control the reactivity and avoid decomposition.

Representative Experimental Procedure (Adapted from Related Compounds)

Step Reagents & Conditions Description
1 2-Methyl-5-(4-(trifluoromethyl)phenyl)furan-3-carboxylic acid Starting material prepared via cross-coupling and trifluoromethylation
2 Thionyl chloride (1.2 equiv), catalytic DMF, dry dichloromethane, 0 °C to RT, 2-4 h Conversion of carboxylic acid to acyl chloride
3 Removal of excess reagents under reduced pressure Isolation of 2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)furan-3-carbonyl chloride as a reactive intermediate

Purification and Characterization

  • The crude acyl chloride is typically purified by vacuum distillation or chromatography on silica gel under anhydrous conditions.
  • Characterization is performed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry , and infrared spectroscopy to confirm the presence of the acyl chloride group and trifluoromethyl substituents.
  • Melting point determination and elemental analysis further confirm purity.

Research Findings and Optimization

  • The use of palladium-catalyzed cross-coupling has been shown to provide high yields and selectivity for the 5-(4-(trifluoromethyl)phenyl) substitution on the furan ring.
  • The carbonyl chloride formation step is sensitive to moisture and requires strictly anhydrous conditions to prevent hydrolysis.
  • Reaction times and temperatures are optimized to minimize side reactions such as decomposition or polymerization of the furan ring.
  • Alternative chlorinating agents like oxalyl chloride can be used to improve reaction rates and yields.
  • The presence of trifluoromethyl groups enhances the electrophilicity of the carbonyl chloride, facilitating subsequent reactions but also requiring careful handling.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield Range (%) References
Cross-coupling to install 4-(trifluoromethyl)phenyl group Pd catalyst, boronic acid/stannane, base, inert atmosphere Mild conditions preserve trifluoromethyl groups 70-90
Introduction of 2-(trifluoromethyl) group Electrophilic trifluoromethylation or use of trifluoromethylated precursors Requires controlled conditions to avoid side reactions 60-85
Conversion of carboxylic acid to acyl chloride Thionyl chloride or oxalyl chloride, catalytic DMF, dry solvent, 0 °C to RT Anhydrous conditions critical; reaction time 2-4 h 80-95

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)furan-3-carbonyl chloride?

  • Methodology : Acyl chlorides are typically synthesized via reaction of carboxylic acids with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For this compound, the precursor carboxylic acid (2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)furan-3-carboxylic acid) would undergo chlorination under anhydrous conditions. Key steps include:

  • Reagent selection : Use SOCl₂ in dichloromethane with catalytic dimethylformamide (DMF) to enhance reactivity.
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) to isolate the product .
    • Validation : Confirm purity via NMR (¹⁹F and ¹H) and elemental analysis.

Q. How can the structural integrity of this compound be verified experimentally?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement; SHELXS for solution) to confirm bond lengths/angles, particularly around the trifluoromethyl groups and carbonyl chloride moiety .
  • Spectroscopy :
  • ¹⁹F NMR : Expect two distinct peaks for the two trifluoromethyl groups (δ ~ -60 to -65 ppm).
  • IR : Strong C=O stretch near 1770 cm⁻¹ and C-Cl stretch at 750–850 cm⁻¹ .
    • Data interpretation : Compare experimental results with computational simulations (e.g., DFT for vibrational modes).

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this acyl chloride in nucleophilic substitutions?

  • Reactivity profile : The electron-withdrawing trifluoromethyl groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack (e.g., by amines or alcohols).
  • Mechanistic studies :

  • Kinetic analysis : Monitor reaction progress via in situ ¹⁹F NMR to track substituent effects on reaction rates.
  • Computational modeling : Use DFT (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers, especially near the furan ring .
    • Case study : In agrochemical synthesis (e.g., analogues in ), this compound may act as a key intermediate for amide-based insecticides .

Q. How can this compound be applied in targeted drug discovery?

  • Functionalization strategies :

  • Amide coupling : React with heterocyclic amines (e.g., pyridines) to create bioactive candidates.
  • In vitro testing : Assess cytotoxicity and target binding (e.g., enzyme inhibition assays for kinase or protease targets).
    • Challenges : Hydrolytic instability of the acyl chloride necessitates rapid derivatization. Use Schlenk techniques to maintain anhydrous conditions during synthesis .

Q. What are the critical stability considerations for handling this compound?

  • Experimental protocols :

  • Storage : Under argon at -20°C in sealed, dark glass vials to prevent moisture absorption and photodegradation.
  • Decomposition analysis : Monitor via TGA/DSC to identify thermal degradation thresholds (e.g., onset above 150°C).
    • Safety : Conduct hazard assessments for HCl release during hydrolysis.

Key Research Gaps and Recommendations

  • Spectral databases : Limited high-resolution mass spectrometry (HRMS) data for this compound. Researchers should submit experimental spectra to platforms like NIST WebBook .
  • Crystallographic data : No published crystal structures. Prioritize single-crystal X-ray diffraction studies using SHELXL .

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